(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 395101-26-5
VCID: VC1985275
InChI: InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
SMILES: C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F
Molecular Formula: C13H9BrFNO
Molecular Weight: 294.12 g/mol

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

CAS No.: 395101-26-5

Cat. No.: VC1985275

Molecular Formula: C13H9BrFNO

Molecular Weight: 294.12 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone - 395101-26-5

Specification

CAS No. 395101-26-5
Molecular Formula C13H9BrFNO
Molecular Weight 294.12 g/mol
IUPAC Name (2-amino-5-bromophenyl)-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
Standard InChI Key WZXFXBLNORUZFU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F

Introduction

Chemical Identity and Structure

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS: 395101-26-5) is a substituted benzophenone characterized by a ketone bridge connecting two differently substituted phenyl rings . The compound features an amino group at the ortho position and a bromine atom at the meta position of one phenyl ring, while the second phenyl ring contains a fluorine atom at the para position.

Basic Information

The compound's essential characteristics are summarized in the following table:

ParameterValue
Chemical Name(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone
CAS Number395101-26-5
Molecular FormulaC₁₃H₉BrFNO
Molecular Weight294.12 g/mol
IUPAC Name(2-amino-5-bromophenyl)-(4-fluorophenyl)methanone
Synonyms4-bromo-2-(4-fluorobenzoyl)aniline; Methanone, (2-amino-5-bromophenyl)(4-fluorophenyl)-

Structural Identifiers

Modern chemical databases utilize several standardized identifiers to represent this compound's structure precisely :

IdentifierValue
InChI1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
InChIKeyWZXFXBLNORUZFU-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F

Synthesis Methods

Bromination Reaction

Based on the synthesis of related compounds, the bromination step likely employs N-Bromosuccinimide (NBS) in dichloromethane as the brominating agent . This reaction typically proceeds at low to room temperature conditions to ensure regioselectivity.

Synthetic Route for Analogous Compounds

For closely related compounds like (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone, the following synthetic route has been documented :

  • Preparation of (2-Amino-phenyl)-(4-chloro-phenyl)-methanone

  • Addition of NBS (N-Bromosuccinimide) in DCM at 0°C

  • Stirring at room temperature overnight

  • Extraction with DCM

  • Washing with NaHCO₃

  • Drying over Na₂SO₄ and concentration

This procedure yields the desired product with approximately 92% yield .

Physical and Chemical Properties

Solubility Profile

The compound demonstrates a distinctive solubility profile :

SolventSolubility
ChloroformSlightly soluble
MethanolSlightly soluble
DMSOSoluble
WaterLikely insoluble (inferred from structure)

Applications and Research Significance

Pharmaceutical Research

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is primarily marketed as a research chemical for pharmaceutical investigations . The compound's structural features—particularly the combination of amino, halogen, and carbonyl functional groups—make it potentially valuable for drug discovery programs.

Structure-Activity Relationship Studies

The compound belongs to the benzophenone family, which has demonstrated diverse biological activities. The specific substitution pattern of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone may contribute to unique interactions with biological targets, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry research.

Material Science Applications

Benzophenone derivatives are known for their applications in material science, particularly in the development of photosensitive materials, UV absorbers, and specialty polymers. The presence of both bromine and fluorine atoms in this compound may confer distinctive photophysical properties.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs exist with variations in the halogen substituents :

CompoundCAS NumberMolecular WeightDifference from Title Compound
(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone784-40-7249.67 g/molChlorine instead of bromine
(2-Amino-5-bromophenyl)(4-chlorophenyl)methanone65246-99-3310.57 g/molChlorine instead of fluorine
2-Fluorobenzophenone342-24-5200.21 g/molLacks amino and bromo groups

Physicochemical Property Comparison

The substitution patterns in these analogs result in different physicochemical properties, including:

  • Lipophilicity (affected by halogen type and position)

  • Hydrogen bond donor/acceptor capabilities

  • Molecular size and shape

  • Electronic properties influencing reactivity

These differences can significantly impact biological activity, solubility, and application potential.

SupplierCatalog NumberPackage SizePrice (USD)
Sigma-Aldrich (Life Chemicals Inc.)LIF372155866-250MG250 mg$208.00
VulcanchemVC1985275VariousQuote-based
Other suppliersVariousVariousQuote-based

Supply Restrictions

Most suppliers explicitly state that (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is provided strictly for research purposes only . This restriction underscores its status as a specialized research chemical rather than a commodity or pharmaceutical product.

Research Methodologies

Analytical Techniques

For characterization and purity assessment of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, several analytical techniques are commonly employed:

  • HPLC-MS for identity confirmation and purity determination

  • NMR spectroscopy (¹H and ¹³C) for structural verification

  • IR spectroscopy for functional group identification

  • Elemental analysis for composition confirmation

Application in Chemical Libraries

The compound represents an important member of specialized chemical libraries used in high-throughput screening campaigns in drug discovery. Its unique structure makes it valuable for diversity-oriented synthesis approaches.

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